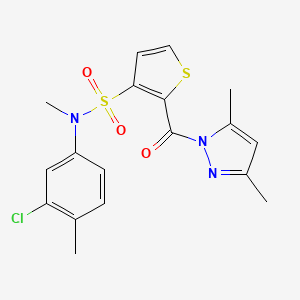
N-(3-chloro-4-methylphenyl)-2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methylthiophene-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methylthiophene-3-sulfonamide is a useful research compound. Its molecular formula is C18H18ClN3O3S2 and its molecular weight is 423.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Carbonic Anhydrase and Acetylcholinesterase Inhibition
Synthesis and Bioactivities of Pyrazoline Benzensulfonamides : Pyrazoline and sulfonamide pharmacophores have been synthesized, exhibiting potent activity against human carbonic anhydrase isoenzymes (hCA I and hCA II) and acetylcholinesterase (AChE) enzyme. These compounds demonstrated inhibition potencies with low cytotoxicity and tumor selectivity, indicating their potential as novel inhibitors for therapeutic applications (Ozmen Ozgun et al., 2019).
Endothelin Receptor Antagonism
2-Aryloxycarbonylthiophene-3-sulfonamides : A study on 2-aryloxycarbonylthiophene-3-sulfonamides revealed their potential as highly selective, potent antagonists at endothelin receptors, showcasing the therapeutic potential of sulfonamide derivatives in cardiovascular diseases (Raju et al., 1997).
Antibacterial Activities
Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds : Research into new heterocyclic compounds containing a sulfonamido moiety demonstrated their suitability as antibacterial agents, emphasizing the role of sulfonamide derivatives in developing new antibacterial therapies (Azab et al., 2013).
Antiviral Activities
Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides : The synthesis of thiadiazole sulfonamide derivatives and their evaluation for antiviral activities against the tobacco mosaic virus highlighted the potential use of sulfonamide compounds in virology and antiviral research (Chen et al., 2010).
Propriétés
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(3,5-dimethylpyrazole-1-carbonyl)-N-methylthiophene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S2/c1-11-5-6-14(10-15(11)19)21(4)27(24,25)16-7-8-26-17(16)18(23)22-13(3)9-12(2)20-22/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFVPZGUPOHROU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)N3C(=CC(=N3)C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
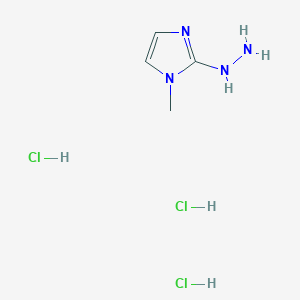
![3-(2,3-dihydro-1H-indole-1-carbonyl)-1-[(3-nitrophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2604931.png)
![2-(2-(6-methoxypyridin-3-yl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2604932.png)
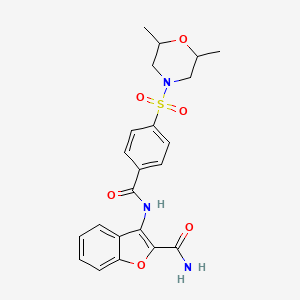
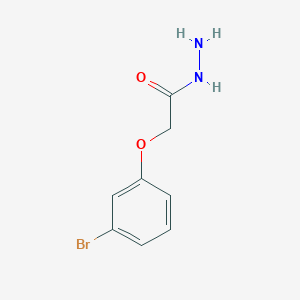
![1-(furan-2-carbonyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine](/img/structure/B2604938.png)
![N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-4-chlorobenzamide](/img/structure/B2604942.png)
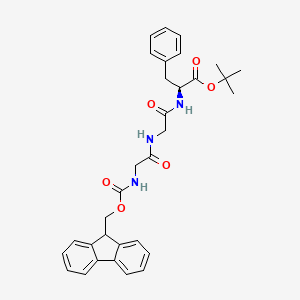
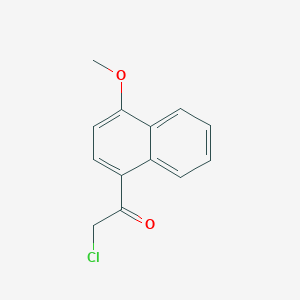
![(2E)-3-[(4-chloro-2-fluorophenyl)amino]-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}prop-2-en-1-one](/img/structure/B2604945.png)
![1,7-dimethyl-3,8-bis(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2604947.png)
![3,4-Difluoro-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide](/img/structure/B2604948.png)
![3-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine](/img/structure/B2604951.png)
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2604952.png)
